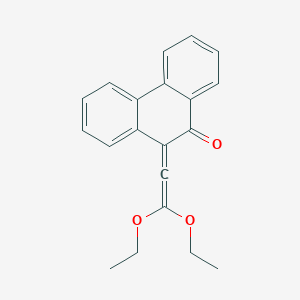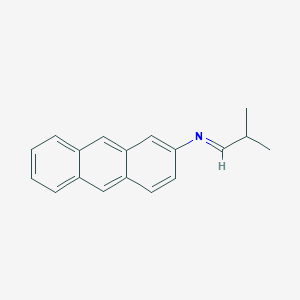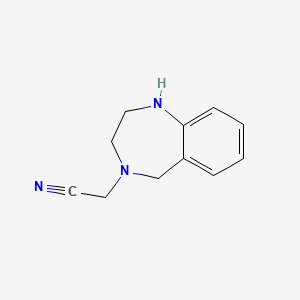
(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The structure of this compound includes a benzene ring fused with a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method can improve efficiency and yield by minimizing the need for intermediate purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production of the desired benzodiazepine derivative .
化学反应分析
Types of Reactions
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce fully or partially hydrogenated derivatives .
科学研究应用
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research focuses on its pharmacological properties, such as its potential use as an anxiolytic or anticonvulsant agent.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
作用机制
The mechanism of action of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
相似化合物的比较
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Contains a triazole ring fused to the benzodiazepine core, used primarily for anxiety and panic disorders.
Lorazepam: Known for its strong anxiolytic and sedative effects, often used in the treatment of severe anxiety
Uniqueness
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its acetonitrile group and tetrahydro configuration can influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects and side effect profiles .
属性
CAS 编号 |
61471-53-2 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
2-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)acetonitrile |
InChI |
InChI=1S/C11H13N3/c12-5-7-14-8-6-13-11-4-2-1-3-10(11)9-14/h1-4,13H,6-9H2 |
InChI 键 |
YYIVNYOVCFISIY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C2N1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
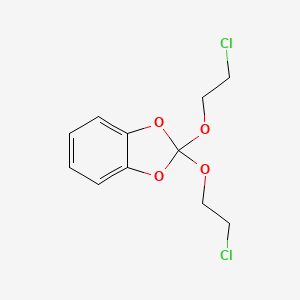
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
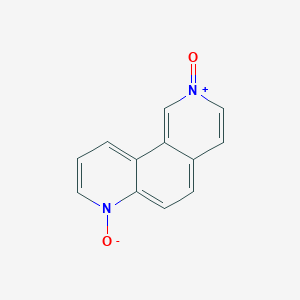
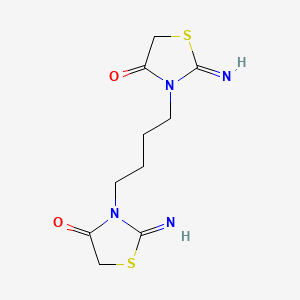
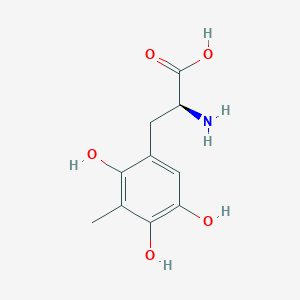
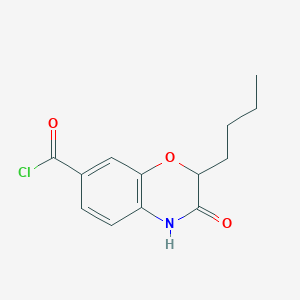
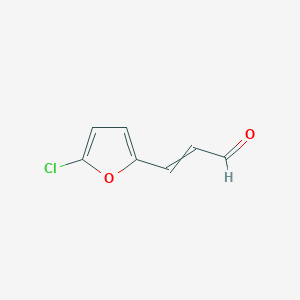
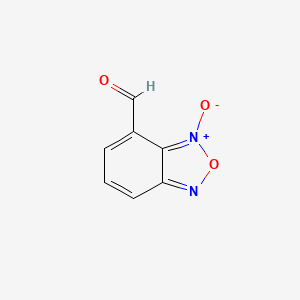

![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
